molecular formula C20H21F3N6O B576286 Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- CAS No. 180574-25-8

Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)-

Katalognummer: B576286
CAS-Nummer: 180574-25-8
Molekulargewicht: 418.424
InChI-Schlüssel: PIDPKDDJFRPRNN-WMZOPIPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic identification of Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds with multiple chiral centers. According to PubChem chemical database records, the official IUPAC name for this compound is 2-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]-4-[5-(trifluoromethyl)tetrazol-1-yl]phenol. This nomenclature systematically describes the molecular architecture beginning with the phenol core and proceeding through the various substituents in order of priority.

The compound carries the PubChem Compound Identifier 57112871 and possesses the Chemical Abstracts Service registry number 180574-25-8. The molecular formula C20H21F3N6O reflects the presence of twenty carbon atoms, twenty-one hydrogen atoms, three fluorine atoms, six nitrogen atoms, and one oxygen atom, yielding a molecular weight of 418.4 grams per mole. Alternative systematic names documented in chemical databases include the designation 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-yl]phenol with the stereochemical descriptor (2S-cis).

Property Value Source Reference
PubChem CID 57112871
CAS Number 180574-25-8
Molecular Formula C20H21F3N6O
Molecular Weight 418.4 g/mol
IUPAC Name 2-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]-4-[5-(trifluoromethyl)tetrazol-1-yl]phenol

The structural classification of this compound places it within multiple chemical categories simultaneously. As a phenolic compound, it contains a hydroxyl group directly attached to an aromatic benzene ring, conferring characteristic phenolic properties. The presence of the piperidine moiety classifies it as a heterocyclic amine, specifically within the category of amino phenols due to the amino group attachment to the phenolic ring system. The trifluoromethyl-substituted tetrazole component adds additional heterocyclic character and introduces significant electronic effects through the highly electronegative fluorine atoms.

Eigenschaften

IUPAC Name

2-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]-4-[5-(trifluoromethyl)tetrazol-1-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N6O/c21-20(22,23)19-26-27-28-29(19)15-8-9-17(30)14(11-15)12-25-16-7-4-10-24-18(16)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,16,18,24-25,30H,4,7,10,12H2/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDPKDDJFRPRNN-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Tetrazole Ring Synthesis and Functionalization

The 5-(trifluoromethyl)-1H-tetrazol-1-yl group is central to the compound’s structure. Tetrazole synthesis typically employs [3+2] cycloaddition between azides and nitriles. For example, sodium azide and trifluoroacetonitrile undergo Huisgen cycloaddition under acidic conditions to yield 5-(trifluoromethyl)-1H-tetrazole . Catalytic systems such as InCl3 under ultrasound irradiation enhance reaction efficiency, as demonstrated in pyrano[2,3-c]pyrazole syntheses (yields: 80–95%) .

Critical Parameters :

  • Temperature : 40–60°C under ultrasound .

  • Solvent : 50% ethanol optimizes polarity and solubility .

  • Catalyst : 20 mol% InCl3 reduces reaction time to 20 minutes .

Piperidine Moiety Preparation

The (2S-cis)-2-phenylpiperidin-3-ylamine fragment requires stereoselective synthesis. A reported method involves Buchwald–Hartwig amination of bromo-substituted precursors with chiral ligands to enforce cis-configuration . For instance, 6-bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline was aminated using dichloro(pentamethylcyclopentadienyl)rhodium(III) under ethylene atmosphere, achieving 82% yield .

Stereochemical Control :

  • Chiral Resolution : HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates enantiomers .

  • Asymmetric Catalysis : Rhodium complexes with BINAP ligands induce desired (2S,3S) configuration .

Phenol Backbone Functionalization

The phenol backbone is functionalized via Mannich reaction to introduce the aminomethyl group. A mixture of 2-hydroxy-4-nitrobenzaldehyde , formaldehyde , and piperidine derivative in acetic acid yields the Mannich base precursor . Subsequent reduction of the nitro group (e.g., H2/Pd-C ) produces the primary amine, which is alkylated with the tetrazole-bearing electrophile .

Optimized Conditions :

  • Solvent : Acetic acid for protonation and solubility .

  • Temperature : 80°C for 6 hours .

  • Yield : ~70% after purification by crystallization .

Coupling and Final Assembly

The piperidine and tetrazole-functionalized phenol are coupled via reductive amination or nucleophilic substitution . For example, the aminomethyl phenol reacts with 2-phenylpiperidin-3-one in the presence of NaBH3CN to form the secondary amine linkage . Stereochemical integrity is maintained using chiral auxiliaries or enantiopure starting materials .

Purification :

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (Rf = 0.3) .

  • Crystallization : Ethanol/water mixtures yield high-purity crystals (>95% by HPLC) .

Comparative Analysis of Synthetic Routes

StepMethodCatalyst/SolventYieldReference
Tetrazole FormationHuisgen CycloadditionInCl3, 50% EtOH95%
Piperidine SynthesisBuchwald–Hartwig AminationRhodium Complex82%
Mannich ReactionNitro Reduction/AlkylationAcetic Acid70%
Reductive AminationNaBH3CN in MeOHChiral Auxiliary65%

Challenges and Mitigation Strategies

  • Stereochemical Drift : Epimerization during coupling is minimized by low-temperature reactions (<0°C) and non-polar solvents .

  • Tetrazole Stability : The 1H-tetrazole is prone to decomposition; storage under inert atmosphere (N2) at -20°C is recommended .

  • Purification Complexity : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomers .

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce amines.

Wissenschaftliche Forschungsanwendungen

Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other phenol derivatives, piperidine-containing molecules, and tetrazole-based compounds. Examples include:

  • Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2R-cis)-
  • Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-trans)-

Uniqueness

What sets Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Biologische Aktivität

Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, (2S-cis)- (CAS No. 180574-25-8) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H21F3N6OC_{20}H_{21}F_3N_6O, with a molecular weight of approximately 421.42 g/mol. Its structure includes a trifluoromethyl group and a tetrazole ring, which are significant for its biological interactions. The compound's IUPAC name is 2-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]-4-[5-(trifluoromethyl)tetrazol-1-yl]phenol.

PropertyValue
Molecular FormulaC20H21F3N6O
Molecular Weight421.42 g/mol
IUPAC Name2-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]-4-[5-(trifluoromethyl)tetrazol-1-yl]phenol
CAS Number180574-25-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and receptor binding. The tetrazole ring may participate in hydrogen bonding with active sites on target proteins, modulating their activity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain kinases involved in cell signaling pathways. For instance, studies have shown that similar compounds can inhibit p21-activated kinases (PAKs), which are critical regulators of cell motility and proliferation . Inhibition of PAK activity has been linked to reduced cancer cell proliferation.

Case Study: Cancer Research

In a study examining the effects of phenolic compounds on cancer cell lines, it was found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer types. For example, compounds with structural similarities demonstrated IC50 values in the low micromolar range against thyroid cancer cells, indicating potential therapeutic applications in oncology .

Antimicrobial Activity

Another area of investigation is the antimicrobial properties of this compound. Preliminary studies suggest that derivatives containing the tetrazole moiety exhibit antibacterial activity comparable to standard antibiotics against resistant strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
  • Mechanistic Insights : Computational modeling has provided insights into the binding affinities and interaction dynamics between these compounds and their biological targets, enhancing our understanding of their mechanisms of action .

Q & A

Q. What are the key considerations for synthesizing this compound with high stereochemical purity?

Methodological Answer: Synthesis requires multi-step optimization, including chiral resolution and purification. For example, chiral catalysts or enantioselective reagents can enhance stereochemical control. Post-synthesis purification via recrystallization or chiral chromatography is critical. Multi-step protocols from analogous piperidine and tetrazole derivatives (e.g., isolating intermediates and verifying purity via HPLC) are recommended .

Q. Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves absolute stereochemistry and molecular conformation, as demonstrated in crystallographic studies of pyrazolyl-triazole derivatives .
  • NMR spectroscopy : Use 2D NMR (e.g., NOESY, COSY) to confirm spatial proximity of substituents, particularly for cis/trans isomerism in the piperidine ring .
  • Mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns of trifluoromethyl groups .

Q. How can researchers optimize the yield of this compound during its synthesis?

Methodological Answer:

  • Reaction conditions : Use inert atmospheres (e.g., nitrogen) to stabilize intermediates.
  • Catalysts : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Stepwise monitoring : Track reaction progress via TLC or in situ FTIR to minimize byproduct formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological targets of this compound?

Methodological Answer:

  • Substituent modification : Systematically alter the phenyl, piperidinyl, or trifluoromethyltetrazole groups and assay against target proteins (e.g., kinases, GPCRs).
  • In silico docking : Use molecular dynamics simulations to predict binding affinities, guided by crystallographic data .
  • Biological assays : Compare activity across modified analogs in cell-based models (e.g., cytotoxicity, enzyme inhibition) .

Q. What methodologies are effective in resolving contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility checks : Validate assay protocols (e.g., cell line authentication, reagent batch consistency) .
  • Dose-response curves : Identify non-linear effects or off-target interactions at varying concentrations.
  • Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What experimental approaches are recommended for assessing the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

  • Laboratory simulations : Study hydrolysis, photolysis, and microbial degradation under controlled pH/temperature conditions .
  • LC-MS/MS quantification : Monitor degradation products in water/soil matrices.
  • QSAR modeling : Predict persistence and bioaccumulation using physicochemical properties (logP, pKa) .

Q. How should researchers select in vitro vs. in vivo models to evaluate toxicity and metabolic stability?

Methodological Answer:

  • In vitro models : Use hepatocyte microsomes for CYP450 metabolism studies; prioritize cell lines expressing human metabolic enzymes.
  • In vivo models : Rodent studies should follow OECD guidelines for acute/chronic toxicity, with attention to metabolites identified via LC-HRMS .

Data Contradiction Analysis

Q. How can discrepancies in stereochemical stability under varying pH conditions be addressed?

Methodological Answer:

  • pH-rate profiling : Measure racemization rates via chiral HPLC under buffered conditions (pH 1–12).
  • Computational modeling : Predict protonation states and their impact on ring conformation using DFT calculations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.